molecular formula C8H16O4 B13058138 2,7-Dimethyl-1,3,6,8-tetraoxecane

2,7-Dimethyl-1,3,6,8-tetraoxecane

Cat. No.: B13058138
M. Wt: 176.21 g/mol
InChI Key: GIHANDCMMRHABK-UHFFFAOYSA-N
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Description

2,7-Dimethyl-1,3,6,8-tetraoxecane is a cyclic polyether characterized by a 10-membered ring containing four oxygen atoms at positions 1, 3, 6, and 8, with methyl substituents at positions 2 and 6. The methyl groups likely enhance its lipophilicity compared to unsubstituted polyethers, influencing solubility and reactivity .

Properties

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

2,7-dimethyl-1,3,6,8-tetraoxecane

InChI

InChI=1S/C8H16O4/c1-7-9-3-5-11-8(2)12-6-4-10-7/h7-8H,3-6H2,1-2H3

InChI Key

GIHANDCMMRHABK-UHFFFAOYSA-N

Canonical SMILES

CC1OCCOC(OCCO1)C

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethyl-1,3,6,8-tetraoxecane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include periodate for oxidation and borohydride for reduction . The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

2,7-Dimethyl-1,3,6,8-tetraoxecane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,7-Dimethyl-1,3,6,8-tetraoxecane exerts its effects involves interactions with various molecular targets and pathways. These interactions can influence enzyme activity, metabolic processes, and cellular functions. The exact molecular targets and pathways are still under investigation, but they are believed to involve both oxidative and reductive mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2,7-Dimethyl-1,3,6,8-tetraoxecane with analogous cyclic and linear polyethers, focusing on structural features, physical properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Oxygen Atoms Key Structural Features
This compound Not Reported C₈H₁₆O₄ 176.21 (calculated) 4 Cyclic 10-membered ring with four oxygens; methyl groups at positions 2 and 7.
11-Azido-3,6,9-trioxaundecan-1-amine (from ) Not Provided C₈H₁₈N₄O₃ 218.25 3 Linear trioxa chain with azide (-N₃) and amine (-NH₂) termini; used in click chemistry.
7-(2-(2-Hydroxymethylethoxy)... (from ) 36788-39-3 C₁₈H₃₉O₉P 454.47 9 Branched tetraoxa-phosphatridecane with hydroxymethyl groups; phosphorus enhances reactivity.

Key Findings:

Ring vs. Linear Structures :

  • The cyclic structure of this compound may confer higher conformational rigidity and selectivity in ion binding compared to linear analogs like 11-Azido-3,6,9-trioxaundecan-1-amine .
  • Linear polyethers (e.g., trioxaundecan-1-amine) are more flexible, favoring applications in polymer chemistry and drug conjugation.

Functional Group Influence: The methyl groups in this compound likely reduce polarity, enhancing solubility in nonpolar solvents. In contrast, azide and amine termini in linear analogs enable bioorthogonal reactions . The phosphorus atom in the phosphatridecane derivative (CAS 36788-39-3) introduces unique coordination properties, making it suitable for catalytic or material science applications .

Thermal and Solubility Properties :

  • While specific data for this compound is unavailable, cyclic polyethers generally exhibit higher boiling points than linear counterparts due to ring strain and intermolecular interactions.
  • Phosphorus-containing analogs (e.g., CAS 36788-39-3) may display altered solubility profiles due to polar P=O bonds, though exact data is unreported .

Research Implications and Gaps

  • Synthesis Challenges : Cyclic polyethers like this compound require precise templating agents for ring closure, unlike linear analogs synthesized via stepwise etherification .
  • Application Potential: The compound’s methyl groups and oxygen density warrant exploration in drug delivery (e.g., as solubilizing agents) or as ligands for metal ions.
  • Data Limitations : Empirical studies on melting/boiling points, solubility, and stability are lacking, highlighting the need for targeted research.

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